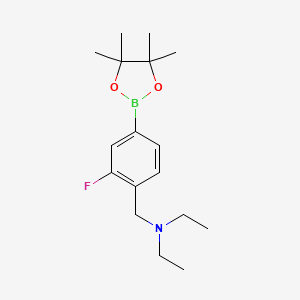

4-(N-Diethylamino)methyl-3-fluorophenylboronic acid pinacol ester

CAS No.: 2377606-38-5

Cat. No.: VC7351032

Molecular Formula: C17H27BFNO2

Molecular Weight: 307.22

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2377606-38-5 |

|---|---|

| Molecular Formula | C17H27BFNO2 |

| Molecular Weight | 307.22 |

| IUPAC Name | N-ethyl-N-[[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]ethanamine |

| Standard InChI | InChI=1S/C17H27BFNO2/c1-7-20(8-2)12-13-9-10-14(11-15(13)19)18-21-16(3,4)17(5,6)22-18/h9-11H,7-8,12H2,1-6H3 |

| Standard InChI Key | AWJPYMJCXLMPMM-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CN(CC)CC)F |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound’s IUPAC name is N-ethyl-N-[[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]ethanamine, reflecting its boronic ester core and diethylamino side chain . Key structural features include:

-

Boronic ester group: Enhances stability and reactivity in Suzuki-Miyaura cross-coupling reactions .

-

Fluorine substituent: Introduces electron-withdrawing effects, influencing electronic distribution and binding affinity.

-

Diethylamino group: Provides basicity and solubility in polar aprotic solvents .

Table 1: Fundamental Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 307.22 g/mol | |

| CAS Number | 2377606-38-5 | |

| Purity | 95–98% (GC/Titration) | |

| Storage Conditions | 4–8°C, inert atmosphere |

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves a multi-step process:

-

Boronic Acid Formation: 3-Fluorophenylboronic acid reacts with pinacol under palladium catalysis to form the boronic ester.

-

Aminomethylation: Introduction of the diethylamino group via reductive amination or alkylation, often using diethylamine and formaldehyde .

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Boronation | Pinacolborane, [Ir(COD)Cl]₂, DCM, reflux | 75–85% | |

| Aminomethylation | Diethylamine, NaBH₃CN, CH₂Cl₂, room temp | 60–70% |

Optimization Challenges

-

Catalyst Selection: Palladium and iridium complexes are preferred for high regioselectivity .

-

Solvent Effects: Dichloromethane and toluene minimize side reactions.

Applications in Research and Industry

Pharmaceutical Development

The compound serves as a key intermediate in:

-

Proteasome Inhibitors: Boronic acids inhibit chymotrypsin-like activity in 20S proteasomes, relevant in cancer therapy .

-

Antibacterial Agents: Fluorine enhances membrane permeability, targeting Gram-positive pathogens .

Material Science

-

Polymer Cross-Linking: Boronic esters form dynamic covalent networks in self-healing materials .

-

Sensors: Fluorescence quenching via boron-diol interactions enables glucose detection .

Biological Activity and Mechanisms

Enzyme Inhibition

The boronic acid group covalently binds serine hydrolases, exemplified by:

-

β-Lactamase Inhibition: Competes with β-lactam antibiotics for active sites, overcoming resistance.

-

Protease Modulation: Stabilizes tetrahedral intermediates in HIV-1 protease, reducing viral replication .

Cellular Uptake and Toxicity

-

LogP: ~2.3 (predicted), indicating moderate lipophilicity and blood-brain barrier penetration .

-

Cytotoxicity: IC₅₀ > 50 μM in HEK293 cells, suggesting low acute toxicity .

| Hazard Statement | Risk Description | Precautionary Measure |

|---|---|---|

| H315 | Skin irritation | Wear nitrile gloves |

| H319 | Serious eye damage | Use safety goggles |

| H335 | Respiratory tract irritation | Employ fume hoods |

Disposal Guidelines

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume